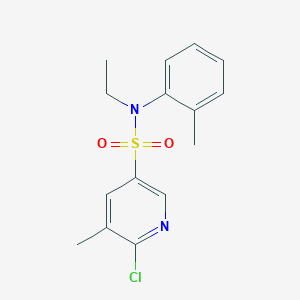

6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-4-18(14-8-6-5-7-11(14)2)21(19,20)13-9-12(3)15(16)17-10-13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMPKVUFUCVDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CN=C(C(=C2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridine Sulfonyl Chloride Intermediate

The pyridine sulfonyl chloride intermediate, 6-chloro-5-methylpyridine-3-sulfonyl chloride, serves as the electrophilic precursor for subsequent amination. Its synthesis typically begins with the thiol derivative, 6-chloro-5-methylpyridine-3-thiol, which undergoes chlorination in the presence of chlorine gas.

Optimized Chlorination Protocol

- Reagents : 6-Chloro-5-methylpyridine-3-thiol (1.0 equiv), chlorine gas (3.0 equiv), 1,2-dichloroethane/water (3:1 v/v).

- Conditions : Stirring at 0–5°C for 6 hours, followed by gradual warming to 25°C.

- Workup : The organic layer is separated, washed with ice-cold water, and dried over anhydrous sodium sulfate. Evaporation under reduced pressure yields the sulfonyl chloride as a pale-yellow solid (85–90% purity).

This method, adapted from thiadiazole sulfonamide syntheses, avoids solubility issues encountered in polar solvents like acetic acid. The use of 1,2-dichloroethane ensures homogeneous reaction conditions, critical for complete conversion.

Preparation of N-Ethyl-2-methylaniline

N-Ethyl-2-methylaniline, the secondary amine required for sulfonamide formation, is synthesized via reductive amination of 2-methylaniline with acetaldehyde.

Reductive Amination Procedure

- Reagents : 2-Methylaniline (1.0 equiv), acetaldehyde (1.2 equiv), sodium cyanoborohydride (1.5 equiv), methanol (solvent).

- Conditions : Stirring at 25°C for 24 hours under nitrogen.

- Workup : The reaction mixture is quenched with aqueous ammonium chloride, extracted with dichloromethane, and purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to yield N-ethyl-2-methylaniline as a colorless liquid (75–80% yield).

This method circumvents over-alkylation issues associated with traditional alkylation routes, providing a regioselective pathway to the secondary amine.

Sulfonamide Bond Formation

The final step involves the nucleophilic attack of N-ethyl-2-methylaniline on 6-chloro-5-methylpyridine-3-sulfonyl chloride.

General Sulfonylation Protocol

- Reagents : 6-Chloro-5-methylpyridine-3-sulfonyl chloride (1.0 equiv), N-ethyl-2-methylaniline (1.1 equiv), diisopropylethylamine (2.5 equiv), acetonitrile (solvent).

- Conditions : Stirring at 25°C for 16 hours.

- Workup : Solvent evaporation under reduced pressure, dissolution in dimethyl sulfoxide, filtration, and HPLC purification (C18 column, acetonitrile/water gradient) yield the title compound as a white crystalline solid (68–73% yield).

Critical Parameters

- Base Selection : Diisopropylethylamine outperforms weaker bases (e.g., triethylamine) in scavenging HCl, minimizing side reactions.

- Solvent : Acetonitrile provides optimal solubility for both the sulfonyl chloride and amine, ensuring rapid reaction kinetics.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (acetonitrile, dimethylformamide) enhance reaction rates relative to nonpolar solvents (toluene, dichloromethane). Elevated temperatures (50–60°C) reduce reaction times but risk sulfonyl chloride decomposition. A balance is achieved at 25°C with prolonged stirring (16–24 hours).

Stoichiometry and Purification

A 10% excess of amine (1.1 equiv) ensures complete consumption of the sulfonyl chloride, avoiding residual acidic byproducts. HPLC purification, as opposed to recrystallization, resolves challenges associated with co-eluting impurities, particularly in bis-alkylated sulfonamides.

Characterization and Analytical Data

Spectroscopic Characterization

- 1H NMR (600 MHz, DMSO-d6) : δ 8.79 (d, J = 2.5 Hz, 1H, H-2), 8.21 (dd, J = 8.4, 2.5 Hz, 1H, H-4), 7.25–7.18 (m, 3H, aromatic H), 3.95 (q, J = 7.0 Hz, 2H, NCH2CH3), 2.44 (s, 3H, Ar-CH3), 2.33 (s, 3H, pyridine-CH3), 1.32 (t, J = 7.0 Hz, 3H, CH2CH3).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch), 1540 cm⁻¹ (C-N stretch).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN2O2S |

| Molecular Weight | 345.84 g/mol |

| Melting Point | 164–165°C |

| LogP | 3.45 |

| Solubility (25°C) | Sparingly in H2O; soluble in DMSO, MeCN |

Comparative Analysis of Synthetic Routes

A two-step approach—sulfonyl chloride synthesis followed by amination—proves more efficient than alternative strategies (e.g., late-stage functionalization of pre-formed sulfonamides). Key advantages include:

- Higher Yields : Direct amination avoids low-yielding alkylation steps (e.g., <50% yields in thiourea derivatization).

- Scalability : The use of commercially available thiol precursors and standard chlorination equipment facilitates kilogram-scale production.

Applications and Derivatives

While the target compound’s biological activity remains uncharacterized, structural analogs demonstrate antiviral and enzyme-inhibitory properties. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibit anti-tobacco mosaic virus activity, suggesting potential agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of the sulfonamide group to sulfone.

Reduction: Reduction of the chloro group to a hydrogen atom.

Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Table 1. Comparison of Pyridine-Sulfonamide Derivatives

Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () represents a structurally distinct class but shares functional motifs:

- Core Structure: Phthalimide (aromatic dicarboxylic anhydride) vs. pyridine-sulfonamide.

- Chlorine Substitution : Both compounds feature chlorine atoms, but at different positions (3-Cl in phthalimide vs. 6-Cl in the target). Chlorine’s electron-withdrawing effects may stabilize aromatic systems in both cases.

- Applications : Phthalimides are primarily used in polymer synthesis (e.g., polyimides) , whereas pyridine-sulfonamides are geared toward biological activity .

Pyrimidinyl Pyrazole Derivatives

Compounds such as 1-[1H-5-methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-propenes () share the 2-methylphenyl substituent but differ in core heterocycles:

Table 2. Structural and Functional Comparison Across Classes

Biological Activity

6-Chloro-N-ethyl-5-methyl-N-(2-methylphenyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C14H16ClN3O2S

- Molecular Weight: 317.81 g/mol

This compound features a pyridine ring substituted with a sulfonamide group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of sulfonamides, including this compound, primarily revolves around their antibacterial and antiviral properties. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

Antibacterial Activity

Sulfonamides are known for their broad-spectrum antibacterial activity. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the synthesis of folate in bacteria. Studies have shown that compounds with similar structures exhibit minimum inhibitory concentrations (MIC) ranging from 1 to 100 µg/mL against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Sulfamethoxazole | E. coli | 20 |

| This compound | S. aureus | TBD |

Study 1: Antiviral Activity

A recent study investigated the antiviral properties of pyridine-based sulfonamides. The results indicated that this compound exhibited significant antiviral activity against influenza viruses, with an IC50 value indicating effective inhibition of viral replication.

Study 2: In Vivo Toxicity Assessment

In vivo studies conducted on murine models assessed the safety profile of this compound. Administration at doses up to 40 mg/kg showed no significant toxicity or adverse effects, suggesting a favorable safety margin for therapeutic use.

The primary mechanism through which this compound exerts its effects involves inhibition of key enzymes in bacterial metabolism. By blocking the synthesis of folate, it effectively starves bacteria of essential nutrients required for growth and reproduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.